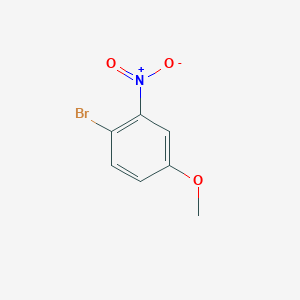

4-Bromo-3-nitroanisole

Beschreibung

Contextualization within Substituted Anisoles and Nitroaromatic Compounds

4-Bromo-3-nitroanisole is an organic compound that belongs to two significant classes of chemicals: substituted anisoles and nitroaromatic compounds. Anisole (B1667542) (methoxybenzene) is an aromatic ether that can undergo electrophilic aromatic substitution at a faster rate than benzene (B151609). wikipedia.org The presence of the methoxy (B1213986) group (–OCH₃) makes the aromatic ring more electron-rich and directs incoming substituents to the ortho and para positions. wikipedia.org Substituted anisoles, such as the isomers of bromoanisole, are valuable in various applications, including perfumes, pharmaceuticals, and as intermediates in further organic syntheses. researchgate.net

Simultaneously, the compound is classified as a nitroaromatic. accessscience.com This class of compounds is characterized by one or more nitro groups (–NO₂) attached to an aromatic ring. accessscience.comnih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the molecule. wikipedia.org This electron-withdrawing nature makes nitroaromatic compounds resistant to oxidative degradation but facilitates nucleophilic aromatic substitution. nih.govwikipedia.org These compounds are foundational in the synthesis of a wide array of industrial products, including dyes, polymers, and pharmaceuticals. nih.gov The dual functionality of this compound, possessing both the activating methoxy group and the deactivating, electron-withdrawing nitro and bromo groups, creates a unique chemical reactivity profile that is of significant interest in synthetic chemistry.

Significance in Organic Synthesis and Interdisciplinary Research

The primary significance of this compound lies in its role as a versatile intermediate in organic synthesis. It serves as a building block for constructing more complex molecules. Research has demonstrated its utility as a starting material for the synthesis of other valuable chemical compounds. For instance, it is used to synthesize 4-bromo-5-methoxyaniline and 2-(4-methoxy-2-nitrophenylsulfanyl)benzoic acid. chemicalbook.comsigmaaldrich.com

The presence of nitro and bromo substituents on the anisole ring offers multiple reaction sites for chemists to exploit. The nitro group can be reduced to form an amine (aniline derivative), a crucial transformation in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. wikipedia.org The bromine atom can participate in various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This versatility makes this compound a valuable precursor in creating diverse molecular architectures. The study of such compounds also contributes to the broader understanding of reaction mechanisms and substituent effects in aromatic chemistry.

Chemical and Physical Properties

Below are tables detailing the known properties of this compound.

Table 1: General Information and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-Bromo-4-methoxy-2-nitrobenzene | chemeo.com |

| CAS Number | 5344-78-5 | sigmaaldrich.com |

| Molecular Formula | C₇H₆BrNO₃ | sigmaaldrich.com |

| Molecular Weight | 232.03 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | KCOBIBRGPCFIGF-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Physical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 32-34 °C | sigmaaldrich.com | |

| Boiling Point | 153-154 °C | at 13 mmHg | sigmaaldrich.com |

| Flash Point | 113 °C | closed cup | sigmaaldrich.com |

Table 3: Synthetic Research Findings

| Reaction | Product | Reagents/Conditions | Yield | Source |

|---|

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

10079-53-5 |

|---|---|

Molekularformel |

C7H6BrNO2S |

Molekulargewicht |

248.10 g/mol |

IUPAC-Name |

1-bromo-4-methylsulfanyl-2-nitrobenzene |

InChI |

InChI=1S/C7H6BrNO2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 |

InChI-Schlüssel |

AQEGPOZOEITDSL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)Br)[N+](=O)[O-] |

Kanonische SMILES |

CSC1=CC(=C(C=C1)Br)[N+](=O)[O-] |

Andere CAS-Nummern |

5344-78-5 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 4 Bromo 3 Nitroanisole

Classical Approaches in 4-Bromo-3-nitroanisole Synthesis

The traditional syntheses of this compound rely on two main retrosynthetic disconnections: nitration of a bromoanisole precursor or bromination of a nitroanisole precursor. The choice of route often depends on the availability of starting materials and the desired control over regioselectivity.

Nitration of 4-Bromoanisole (B123540) Precursors

One of the most common methods for preparing this compound involves the nitration of 4-bromoanisole. wikipedia.org In this electrophilic aromatic substitution reaction, the methoxy (B1213986) group (-OCH₃) is an ortho, para-directing group, while the bromine atom is also an ortho, para-director, albeit a deactivating one. The strong activating effect of the methoxy group directs the incoming nitro group primarily to the positions ortho to it.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature is carefully controlled to prevent over-nitration and the formation of byproducts.

Table 1: Nitration of 4-Bromoanisole

| Reagents | Conditions | Key Intermediates |

| 4-Bromoanisole, Nitric Acid, Sulfuric Acid | Controlled temperature | Nitronium ion (NO₂⁺) |

This table summarizes the key components for the nitration of 4-bromoanisole.

Bromination of 3-Nitroanisole (B147296) Precursors

An alternative classical approach is the bromination of 3-nitroanisole. In this case, the methoxy group at position 1 and the nitro group at position 3 direct the incoming electrophile. The methoxy group is an activating ortho, para-director, while the nitro group is a deactivating meta-director. The directing effects of both groups reinforce the substitution at the 4-position.

This reaction is typically performed using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or in a solvent like acetic acid. The catalyst polarizes the bromine molecule, increasing its electrophilicity.

Table 2: Bromination of 3-Nitroanisole

| Reagents | Conditions | Product |

| 3-Nitroanisole, Bromine, Iron(III) bromide (catalyst) | Anhydrous conditions | This compound |

This table outlines the typical reagents and product for the bromination of 3-nitroanisole.

Modern and Mechanistic Synthetic Studies

Recent advancements in synthetic methodology have introduced more sophisticated and efficient ways to produce this compound, focusing on aspects like atom economy, milder reaction conditions, and improved yields.

Decarboxylative Bromination Techniques

A notable modern approach involves the decarboxylative bromination of 3-nitro-4-methoxybenzoic acid. chemicalbook.com This method, a variation of the Hunsdiecker reaction, offers a regioselective route to the desired product. The reaction proceeds by converting the carboxylic acid to a salt, which then reacts with a brominating agent to yield the aryl bromide and carbon dioxide. While classical Hunsdiecker reactions often require heavy metal salts, modern variations have been developed that use more environmentally benign reagents. acs.orgrsc.org Studies have shown that nitro-substituted benzoic acids are particularly good substrates for this transformation. acs.org

A specific example involves the use of copper(I) acetate (B1210297), silver sulfate, and sodium bromide in dimethyl sulfoxide (B87167) at elevated temperatures to achieve the decarboxylative bromination of 2-nitro-4-methoxybenzoic acid, yielding 2-nitro-4-methoxy bromobenzene (B47551) (an isomer of the target compound) with a 67% yield. chemicalbook.com This highlights the potential of decarboxylative methods in the synthesis of related bromo-nitro-aromatic compounds.

Catalytic Systems and Optimized Reaction Conditions

The development of advanced catalytic systems has been a key focus in modern organic synthesis. For the synthesis of this compound and its isomers, various catalytic systems are being explored to improve efficiency and selectivity. For instance, in the context of decarboxylative halogenation, the use of copper catalysts has been shown to be effective for a broad range of (hetero)aryl carboxylic acids. princeton.edu Iron salts under visible light have also been reported as catalysts for the decarboxylative halogenation of aliphatic carboxylic acids, suggesting potential for extension to aromatic systems. rsc.org

In a patented process for the preparation of 4-bromoanisole, the use of an ionic liquid, 1-butyl-3-methylimidazolium nitrate, as a solvent and catalyst under an oxidizing atmosphere has been shown to lead to high purity and conversion rates. google.com While not directly for this compound, this indicates a trend towards using novel solvent and catalyst systems to improve traditional halogenation reactions.

Yield and Purity Enhancement Strategies

Strategies to enhance the yield and purity of this compound often involve careful control of reaction parameters and effective purification techniques. In classical nitration and bromination reactions, controlling the temperature and stoichiometry of the reagents is crucial to minimize the formation of undesired isomers and di-substituted products.

For instance, in the bromination of p-nitroanisole, the reaction conditions can be optimized to selectively produce 2-bromo-4-nitroanisole. chegg.com Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining a high-purity solid product. Column chromatography, often using a silica (B1680970) gel stationary phase and a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is effective for separating the desired isomer from any byproducts. The purity of the final product can be confirmed by analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. tcichemicals.com

Comparative Analysis of Synthetic Routes for this compound

The synthesis of this compound is a nuanced process governed by the principles of electrophilic aromatic substitution. The specific placement of the nitro group is critically dependent on the directing effects of the substituents already present on the aromatic ring. A comparative analysis of synthetic strategies reveals challenges and considerations regarding regioselectivity, by-product formation, and scalability.

Regioselectivity and By-product Formation in Nitration Processes

The direct nitration of 4-bromoanisole presents a classic case of competing directing effects in electrophilic aromatic substitution. The regiochemical outcome—the specific position at which the nitro group (–NO₂) is introduced—is dictated by the interplay between the methoxy (–OCH₃) group at position 1 and the bromine (–Br) atom at position 4.

The methoxy group is a powerful activating substituent that directs incoming electrophiles to the positions ortho and para to itself. youtube.com Since the para position is blocked by the bromine atom, the methoxy group strongly directs nitration to the C2 position. Conversely, the bromine atom is a deactivating substituent but is also an ortho, para-director. youtube.com It therefore directs incoming electrophiles to the C3 and C5 positions (ortho to the bromine).

In the nitration of 4-bromoanisole, a conflict arises between the directing influence of the potent activating methoxy group and the deactivating bromo group. The activating nature of the methoxy group typically dominates, leading to the preferential formation of the isomer where the nitro group is positioned at C2, which is ortho to the methoxy group. youtube.com This results in 4-bromo-2-nitroanisole (B183251) being a significant by-product, and often the major product, in this reaction.

The desired product, This compound , requires the substitution to occur at the C3 position, which is ortho to the bromine atom but meta to the more influential methoxy group. Achieving high regioselectivity for the 3-nitro isomer is therefore challenging and often results in a mixture of isomers that necessitates purification. The formation of the σ-complex, or Wheland intermediate, is typically the rate-limiting step in nitration, and its stability determines the final product distribution. nih.gov The pathway leading to the this compound isomer is generally less favored due to the electronic directing effects at play.

Alternative strategies, such as starting with a different precursor, may be employed to achieve better regioselectivity. For instance, brominating 3-nitroanisole could potentially yield the desired product with fewer by-products, as the directing effects of the methoxy and nitro groups would align to favor substitution at the C4 position.

| Potential Product | Position of Nitration | Governing Directing Effect | Status |

|---|---|---|---|

| This compound | C3 (ortho to -Br, meta to -OCH₃) | Ortho-directing effect of Bromine | Desired Product |

| 4-Bromo-2-nitroanisole | C2 (ortho to -OCH₃, meta to -Br) | Ortho-directing effect of Methoxy group | Major By-product |

Scalability and Process Development Considerations

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces significant challenges related to process efficiency, safety, cost, and waste management. Nitration reactions are notoriously exothermic, and controlling the reaction temperature is paramount to prevent runaway reactions and minimize the formation of undesirable by-products, such as dinitrated compounds.

On a laboratory scale, purification is often achieved through techniques like flash column chromatography, which allows for effective separation of isomeric by-products. However, this method is impractical and not economically viable for large-scale industrial production. Industrial processes must rely on more scalable purification methods like crystallization or distillation. google.com For instance, a process for purifying the similar compound 4-bromothioanisole (B94970) involves crystallization from an alcoholic solvent to isolate the desired isomer with high purity. google.com

Industrial-scale synthesis prioritizes cost-effectiveness and process safety. This involves optimizing reagent use and potentially recycling materials like the acid mixture (typically nitric acid and sulfuric acid). To manage the exothermic nature of the reaction, industrial production may employ continuous flow reactors instead of traditional batch reactors. Continuous flow systems offer superior heat and mass transfer, allowing for better temperature control, reduced reaction times, and enhanced safety. Furthermore, automated feed systems can be used to control the addition of reagents precisely, further minimizing the risk of exothermic side reactions. The choice of solvents and reagents is also critical; industrial processes favor lower-cost and recyclable options.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Vessel | Glass batch reactors | Continuous flow reactors, large-scale batch reactors |

| Heat Management | Ice baths, stirring plates | Automated cooling systems, enhanced heat exchangers |

| Purification Method | Column chromatography | Crystallization, distillation google.com |

| Reagent Strategy | High-purity reagents | Cost-effective reagents, potential for recycling |

| By-product Tolerance | Can be separated chromatographically | Must be minimized through process optimization to ensure product purity |

| Safety Focus | Fume hoods, personal protective equipment | Process safety management, automated controls, robust containment |

Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Nitroanisole

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the nitro group, positioned ortho to the bromine atom, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This effect makes the carbon atom attached to the bromine electron-deficient and susceptible to attack by nucleophiles.

Displacement of the Bromine Moiety by Various Nucleophiles (e.g., amines, thiols, alkoxides)

The bromine atom in 4-bromo-3-nitroanisole serves as an effective leaving group and can be displaced by a variety of strong nucleophiles. This reaction is a cornerstone of its utility in synthetic chemistry. Common nucleophiles employed for this transformation include:

Amines: Primary and secondary amines react to form N-substituted aniline (B41778) derivatives.

Thiols: Thiolates (the conjugate bases of thiols) react to produce aryl thioethers.

Alkoxides: Alkoxides, such as methoxide (B1231860) or ethoxide, can displace the bromine to form diaryl ethers, although this specific reaction is less common for this substrate given it already possesses a methoxy (B1213986) group.

These reactions typically proceed under mild to moderate conditions, often in polar aprotic solvents that can stabilize the charged intermediate.

Table 1: General SNAr Reactions of this compound

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Amine (R₂NH) | N-Aryl Amine |

| This compound | Thiolate (RS⁻) | Aryl Thioether |

| This compound | Alkoxide (RO⁻) | Diaryl Ether |

Regiochemical Selectivity and Electronic Influence of Substituents

The regioselectivity of the SNAr reaction on this compound is precisely controlled by the electronic effects of its substituents. The reaction occurs exclusively at the C-4 position (the carbon atom bonded to the bromine). This high selectivity is dictated by the following factors:

Nitro Group Activation: The nitro group at C-3 is a powerful electron-withdrawing group. It activates the ring towards nucleophilic attack and, crucially, stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance. The stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. In this case, the ortho-nitro group provides strong stabilization for the intermediate formed when the nucleophile attacks the C-4 position.

Methoxy Group Influence: The methoxy group at C-1 is an electron-donating group by resonance but weakly electron-withdrawing by induction. While the electron-donating effect can slightly deactivate the ring towards nucleophilic attack, the influence of the nitro group is overwhelmingly dominant in directing the regioselectivity of the SNAr reaction. researchgate.net

The kinetics of these reactions are strongly influenced by the solvent and the nature of the nucleophile. Studies on similar systems show that the reaction proceeds via a bimolecular mechanism, and the rate is dependent on the concentration of both the substrate and the nucleophile. nih.gov

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to a primary amine (–NH₂), providing a pathway to synthesize substituted aniline derivatives. This transformation is fundamental to its role as a precursor for pharmaceuticals, dyes, and other specialty chemicals. sigmaaldrich.com The reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction protocols.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. This process involves reacting the substrate with hydrogen gas in the presence of a metal catalyst.

Common Catalysts: Palladium on carbon (Pd/C) and Raney Nickel are highly effective catalysts for this transformation. google.com

Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a positive pressure of hydrogen. The conditions can be adjusted (temperature, pressure) to ensure complete conversion. A key advantage of this method is that the catalyst can be recovered and reused, and the only byproduct is water.

Table 2: Typical Conditions for Catalytic Hydrogenation

| Catalyst | Reagent | Solvent | Outcome |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol | High-yield reduction to amine |

| Raney Nickel | Hydrogen Gas (H₂) | Methanol/Ethanol | High selectivity and conversion to amine google.com |

Chemical Reduction Protocols (e.g., using tin(II) chloride)

Chemical reduction offers an alternative to catalytic hydrogenation and is particularly useful in laboratory settings. Various metal-based reducing agents can be used.

Tin(II) Chloride (Stannous Chloride): The reduction of aromatic nitro groups using tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method. semanticscholar.org The reaction is often performed in ethanol with the addition of concentrated hydrochloric acid. semanticscholar.org This method is known for its high yield and tolerance of other functional groups, such as halogens and ethers, which remain intact during the reaction. semanticscholar.orgresearchgate.net

Other Reagents: Other systems, such as iron powder in acidic solution (e.g., acetic acid or hydrochloric acid), are also effective for this reduction.

Synthesis of Aminated Derivatives (e.g., 4-bromo-5-methoxyaniline)

The primary application of the reduction reactions described above is the synthesis of 4-bromo-5-methoxyaniline. This product is formed directly from the reduction of the nitro group of this compound. sigmaaldrich.com This aniline derivative is a valuable building block for more complex molecules.

Table 3: Synthesis of 4-bromo-5-methoxyaniline

| Starting Material | Transformation | Product | Methodologies |

|---|---|---|---|

| This compound | Reduction of Nitro Group | 4-bromo-5-methoxyaniline | Catalytic Hydrogenation (H₂/Pd/C), Chemical Reduction (SnCl₂/HCl) sigmaaldrich.comsemanticscholar.org |

Advanced Spectroscopic Characterization Methodologies for 4 Bromo 3 Nitroanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. While standard 1H and 13C NMR confirm the basic connectivity of 4-bromo-3-nitroanisole, advanced NMR techniques are required to investigate its three-dimensional structure and conformational preferences in solution.

The conformation of substituted anisoles is often a subject of interest, particularly the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring. sigmaaldrich.com For this compound, the methoxy group (-OCH3) can be either coplanar with the benzene ring or perpendicular to it. Semiempirical molecular orbital calculations on related substituted nitroanisoles suggest that the methoxy group tends to be coplanar with the ring to maximize resonance stabilization, unless significant steric hindrance from ortho-substituents forces it out of plane. sigmaaldrich.com In this compound, the substituents are not at the ortho positions (C2, C6) relative to the methoxy group, suggesting a preference for a planar conformation.

To experimentally verify the spatial relationships and preferred conformation, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. wikipedia.orgscispace.com The Nuclear Overhauser Effect (NOE) is the transfer of spin polarization through space between nuclei that are in close proximity, typically within 5 Å. wikipedia.orgorganicchemistrydata.org An observation of an NOE correlation between the protons of the methoxy group and the aromatic proton at the C2 position would provide definitive evidence for a conformation where these groups are spatially close, supporting a planar structure where the methyl group is oriented towards the C2-proton. youtube.com

Temperature-dependent NMR studies can also provide insight into the conformational flexibility of the molecule. uni.lu By recording spectra at various temperatures, it is possible to observe changes in chemical shifts or coupling constants that may indicate a shift in the conformational equilibrium or the overcoming of a rotational energy barrier, such as the rotation around the C-O bond of the anisole (B1667542) moiety.

Table 1: Predicted 1H and 13C NMR Data for Conformational Analysis of this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Key NOE Correlation for Conformational Analysis |

|---|---|---|---|

| 1H | -OCH3 | ~3.9 | Protons of -OCH3 ↔ H-2 |

| H-2 | ~7.8-8.2 | ||

| H-5 | ~7.4-7.6 | N/A | |

| H-6 | ~7.0-7.2 | N/A | |

| 13C | -OCH3 | ~56 | N/A |

| C-1 (C-OCH3) | ~155-160 | N/A | |

| C-2 | ~125-130 | N/A | |

| C-3 (C-NO2) | ~148-152 | N/A | |

| C-4 (C-Br) | ~115-120 | N/A | |

| C-5 | ~130-135 | N/A | |

| C-6 | ~112-116 | N/A |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can reveal structural information through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and various fragment ions.

For this compound (C₇H₆BrNO₃), the molecular weight is 232.03 g/mol . sigmaaldrich.com A key feature in its mass spectrum is the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2), separated by two mass units. miamioh.edu This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern provides structural clues. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (-NO₂, 46 Da) and nitric oxide (-NO, 30 Da) followed by carbon monoxide (-CO, 28 Da). For anisoles, the loss of a methyl radical (-CH₃, 15 Da) or a methoxy group (-OCH₃, 31 Da) is characteristic. libretexts.org The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound. nist.gov

Table 2: Expected Key Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Ion/Fragment Structure | Loss from Molecular Ion |

|---|---|---|

| 231/233 | [M]⁺ | - |

| 216/218 | [M-CH₃]⁺ | -CH₃ |

| 201/203 | [M-NO]⁺ | -NO |

| 185/187 | [M-NO₂]⁺ | -NO₂ |

| 157/159 | [M-NO₂-CO]⁺ | -NO₂, -CO |

| 152 | [M-Br]⁺ | -Br |

| 76 | [C₆H₄]⁺ | -Br, -NO₂, -H |

Additionally, predicted collision cross-section (CCS) data, which relates to the ion's shape and size, can be calculated for different adducts of the molecule, providing another layer of characterization. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 231.96039 | 140.7 |

| [M+Na]⁺ | 253.94233 | 145.0 |

| [M]⁺ | 230.95256 | 140.5 |

| [M-H]⁻ | 229.94583 | 142.3 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a primary method for assessing the purity of volatile and semi-volatile compounds like this compound and for analyzing complex mixtures.

In a GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with a stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. The retention time (the time it takes for the compound to travel through the column) is a characteristic property under specific GC conditions.

For purity analysis, a GC-MS chromatogram of this compound should ideally show a single, sharp peak. The presence of other peaks indicates impurities, which can be identified by their respective mass spectra. Commercial suppliers of this compound often specify the purity as determined by GC, for instance, >96.0%. wikipedia.org This confirms that GC is a standard quality control method for this compound. The integration of the peak area in the chromatogram allows for the quantification of the compound's purity relative to any detected impurities.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds, these are typically π → π* transitions.

The UV-Vis spectrum of this compound is dictated by the electronic interplay between the benzene ring and its substituents. The nitro group (-NO₂) is a powerful chromophore (a light-absorbing group) and a strong electron-withdrawing group, which extends the conjugation of the benzene ring and shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. libretexts.org The methoxy group (-OCH₃) and bromine (-Br) are auxochromes (groups that modify the absorption of a chromophore). The methoxy group, an electron-donating group, further enhances the bathochromic shift through resonance interaction with the nitro-substituted ring.

Table 4: Expected UV-Vis Absorption Bands for this compound in a Non-polar Solvent

| Transition Type | Expected λmax Range (nm) | Origin |

|---|---|---|

| π → π | ~270 - 320 | Primary absorption band related to the conjugated nitroaromatic system. |

| n → π | ~330 - 380 | Weaker absorption band from the excitation of a non-bonding electron on the nitro group's oxygen. |

Computational and Quantum Chemical Investigations of 4 Bromo 3 Nitroanisole

Density Functional Theory (DFT) Studies of Molecular Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 4-bromo-3-nitroanisole, DFT would be the primary tool to explore its fundamental structural and vibrational properties.

Optimized Geometrical Structures and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This involves minimizing the energy of the molecule with respect to the positions of its atoms. For this compound, a key aspect of this analysis would be the conformational landscape arising from the rotation of the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups relative to the benzene (B151609) ring.

Theoretical calculations would identify the global minimum energy conformation, representing the most stable structure, as well as any other local minima (other stable conformers) and the transition states that connect them. This analysis provides critical information on the molecule's shape, bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Data not available | ||

| C-N | Data not available | ||

| C-O | Data not available | ||

| O-CH₃ | Data not available | ||

| C-C (ring) | Data not available | ||

| C-N-O | Data not available | ||

| C-C-Br | Data not available | ||

| C-C-O-C | Data not available | ||

| C-C-N-O | Data not available |

Calculation of Harmonic Vibrational Frequencies and Force Constants

Once the optimized geometry is obtained, computational chemists can calculate the harmonic vibrational frequencies. This analysis predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. Comparing these theoretical spectra with experimentally obtained spectra can help to confirm the calculated structure and to assign the observed spectral bands to specific molecular motions.

Furthermore, the calculation of force constants provides a measure of the stiffness of the chemical bonds. Stronger bonds will have larger force constants and vibrate at higher frequencies. This data offers deeper insight into the nature of the chemical bonding within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals are crucial indicators of a molecule's reactivity. A high HOMO energy suggests a greater tendency to donate electrons, while a low LUMO energy indicates a greater propensity to accept electrons. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack.

Analysis of Frontier Energy Gaps and Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. Analyzing this gap provides valuable information about the molecule's potential for chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex wavefunctions from a quantum chemical calculation into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals.

NBO analysis can quantify the delocalization of electron density, which is a measure of resonance and hyperconjugation effects. For this compound, this would involve examining the interactions between the filled orbitals (bonds and lone pairs) and the empty antibonding orbitals. The strength of these interactions, measured in terms of stabilization energy, reveals the importance of various electronic delocalization pathways in stabilizing the molecule. This analysis provides a deeper understanding of the substituent effects of the bromo, nitro, and methoxy groups on the electronic structure of the benzene ring.

Intramolecular Charge Transfer Interactions and Stabilization Energies

Intramolecular charge transfer (ICT) is a fundamental process in substituted aromatic compounds, where electrons are redistributed between electron-donating and electron-accepting groups through the π-system. In this compound, the methoxy (-OCH₃) group acts as an electron-donating group (EDG) due to the lone pairs on the oxygen atom, while the nitro (-NO₂) group is a strong electron-withdrawing group (EWG).

Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the nature and extent of these ICT interactions. Natural Bond Orbital (NBO) analysis is a powerful tool used to quantify these interactions by examining the delocalization of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis-type NBOs. The stabilization energy (E⁽²⁾) associated with these delocalizations is calculated using second-order perturbation theory.

For this compound, significant ICT is expected from the lone pairs of the methoxy oxygen to the π* antibonding orbitals of the aromatic ring and, subsequently, to the π* antibonding orbitals of the nitro group. The presence of the bromine atom, which can act as a weak deactivator through its inductive effect and a weak activator through resonance, adds further complexity to the electronic landscape.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound This table is illustrative and represents the type of data that would be generated from an NBO analysis. Actual values would require specific computational studies.

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Type of Interaction |

| LP (O) | π* (C₅-C₆) | 15.8 | n → π |

| LP (O) | π (C₃-C₄) | 5.2 | n → π |

| π (C₅-C₆) | π (N₁-O₂) | 25.4 | π → π |

| π (C₃-C₄) | π (N₁-O₂) | 10.1 | π → π |

| LP (Br) | σ (C₄-C₅) | 2.1 | n → σ* |

Hyperconjugation Effects

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (typically σ-bonds) to an adjacent empty or partially filled p- or π-orbital. In this compound, hyperconjugative interactions can occur between the C-H σ-bonds of the methyl group in the methoxy substituent and the π-system of the benzene ring.

Molecular Electrostatic Potential (MEP) Mapping

Charge Density Distribution and Prediction of Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential and are associated with a high electron density, making them susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro group.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms and potentially near the carbon atom attached to the nitro group.

Green regions denote neutral or near-zero potential.

For this compound, the MEP surface would visually confirm the strong electron-withdrawing effect of the nitro group, creating a significant dipole moment in the molecule. The bromine atom would also influence the local electrostatic potential.

Studies of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are potential candidates for nonlinear optical (NLO) materials. These materials have applications in technologies such as optical switching and frequency conversion.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Computational methods, particularly DFT, are widely used to calculate this property. A high β value is indicative of a strong NLO response. The calculation of β is sensitive to the chosen level of theory and basis set. mdpi.comrug.nl

The push-pull nature of this compound, with its electron-donating methoxy group and electron-withdrawing nitro group, is a classic design motif for NLO-active molecules. The extent of ICT directly correlates with the magnitude of the first-order hyperpolarizability.

Table 2: Hypothetical Calculated First-Order Hyperpolarizability of this compound This table is illustrative and represents the type of data that would be generated from a computational study. Actual values would require specific calculations.

| Computational Method | Basis Set | β_total (x 10⁻³⁰ esu) |

| B3LYP | 6-311++G(d,p) | 12.5 |

| CAM-B3LYP | 6-311++G(d,p) | 10.8 |

| M06-2X | 6-311++G(d,p) | 11.2 |

Computational Prediction of Physicochemical Parameters (e.g., pKa)

Computational methods can also be employed to predict important physicochemical parameters like the acid dissociation constant (pKa). While this compound itself is not a typical acid, related compounds or potential acidic sites within the molecule could be studied. For instance, the pKa of a protonated form or a related phenol (B47542) could be computationally estimated.

These predictions often involve calculating the Gibbs free energy of the acid and its conjugate base in solution, often using a continuum solvation model like the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM). The pKa can then be derived from the calculated free energy of deprotonation. While no specific pKa studies on this compound are readily available, this approach is a standard computational technique for such predictions.

Advanced Research Applications in Organic Synthesis and Materials Science

Application as a Key Intermediate in Pharmaceutical Synthesis

The utility of 4-Bromo-3-nitroanisole as a foundational building block is well-documented in medicinal chemistry. Its reactive sites allow for participation in a variety of chemical reactions, including nucleophilic substitutions, coupling reactions, and diazotization, making it an essential component in the synthesis of diverse therapeutic agents. arborpharmchem.com

Precursor for Biologically Active Compounds

This compound is a crucial starting material for a range of biologically active molecules. arborpharmchem.com Its structure is leveraged to create more complex heterocyclic systems known for their pharmacological importance. For instance, it is a key precursor in the synthesis of 6,9-Dichloro-2-methoxy-4-nitroacridine. This compound, in turn, is a primary antecedent for acridine (B1665455) derivatives modified at the C-4 and C-9 positions, such as 4,9-Diaminoacridine and 4-aminoacridine. arborpharmchem.comarborpharmchem.com Acridine-based compounds are recognized for a wide spectrum of biological activities, including antibacterial, antiviral, and antitumor properties. arborpharmchem.com

Furthermore, this intermediate is employed in the synthesis of carbazole (B46965) derivatives. unimi.it The Cadogan cyclization, a deoxygenative cyclization of o-nitrobiphenyls, is a widely used method for forming the carbazole core, and this compound can be used to generate the necessary nitrobiphenyl starting material through reactions like Suzuki coupling with appropriate boronic acids. unimi.it

A summary of key compounds synthesized from this compound is presented below.

| Starting Material | Synthetic Target | Application Area |

| This compound | 6,9-Dichloro-2-methoxy-4-nitroacridine | Precursor for Acridine Derivatives |

| This compound | Substituted Carbazoles | Pharmaceutical Materials |

| This compound | 4-bromo-5-methoxyaniline | Organic Synthesis Intermediate |

| This compound | 2-(4-methoxy-2-nitrophenylsulfanyl)benzoic acid | Organic Synthesis Intermediate |

Synthesis of Specific Pharmaceutical Agents (e.g., Elacestrant)

The role of this compound as a critical intermediate is exemplified in the production of modern pharmaceuticals. It is explicitly identified as an intermediate in the synthesis of Elacestrant, a selective estrogen receptor degrader (SERD) used in the treatment of certain types of breast cancer. srinnovationsindia.com Patent literature describes synthetic routes for selective estrogen receptor modulators that begin with this compound. google.com The synthesis involves converting it to 4-bromo-3-nitrophenol, which then undergoes further reactions to build the complex final structure of the therapeutic agent. google.com

Development of Antibacterial Agents (e.g., against Staphylococcus aureus derivatives)

The compound is a valuable precursor in the development of novel antibacterial agents. arborpharmchem.com Brominated aromatic ethers, including this compound, are widely used in the synthesis of compounds with demonstrated antibacterial activity. arborpharmchem.com A significant application lies in its use to produce acridine derivatives. arborpharmchem.comarborpharmchem.com These resulting heterocyclic structures have been investigated for their potent antibacterial effects against a range of pathogens. arborpharmchem.com While research explores various bromophenol and chalcone (B49325) derivatives for activity against bacteria like Staphylococcus aureus, this compound provides a key starting point for creating the foundational scaffolds of many synthetic antibiotics. arborpharmchem.com

Exploration of Anti-inflammatory Properties of Derivatives

Derivatives of this compound have been explored for their potential as anti-inflammatory agents. arborpharmchem.comarborpharmchem.com The compound serves as a building block for synthesizing more complex molecules that exhibit anti-inflammatory and analgesic properties. researchgate.net For example, patent literature discloses the use of this compound in the synthesis of substituted indole (B1671886) compounds, which have been specifically investigated as anti-inflammatory and analgesic agents. google.com This highlights the compound's role not just in creating the final active molecule, but in providing a key structural component that can be elaborated upon to achieve the desired therapeutic effect.

Role in Agrochemical Synthesis

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical sector. arborpharmchem.com Its chemical reactivity is harnessed to produce active ingredients for crop protection products.

Production of Herbicides and Pesticides

The compound is explicitly used in the manufacture of pesticides and herbicides. srinnovationsindia.com Its structure can be modified through various synthetic routes to create molecules that are toxic to weeds or insect pests, thereby helping to protect crops and improve agricultural yields. The presence of the bromo and nitro groups offers specific reaction pathways for chemists to build the complex organic molecules required for potent herbicidal or pesticidal activity. arborpharmchem.com

Enhancing Crop Protection Strategies

This compound serves as a crucial intermediate in the development of new agrochemicals. chemimpex.comguidechem.com Its structural motifs are incorporated into more complex molecules designed to act as pesticides. arborpharmchem.comambeed.com The presence of the bromo and nitro groups on the anisole (B1667542) ring provides reactive sites for further chemical modifications, enabling the synthesis of a diverse library of potential crop protection agents. tradeindia.com Researchers utilize this compound as a starting material to build novel active ingredients for fungicides, herbicides, and insecticides. ambeed.com The synthetic pathways often involve the transformation of the nitro group and displacement of the bromine atom to introduce different functionalities, leading to compounds with tailored biological activities for agricultural use. guidechem.comarborpharmchem.com

Contributions to Materials Science and Organic Electronics

The distinct electronic properties of this compound make it a valuable precursor in the field of materials science, particularly in the development of organic electronic devices.

Development of Organic Semiconductors

Research has identified this compound as a useful building block in the synthesis of organic semiconductors. chemimpex.com These materials are at the forefront of innovations in flexible electronics and organic light-emitting diodes (OLEDs). chemimpex.com The electron-withdrawing nature of the nitro group and the influence of the bromine and methoxy (B1213986) substituents on the electronic structure of the benzene (B151609) ring are key to designing materials with specific charge-transport properties. By incorporating this molecule into larger conjugated systems, scientists can tune the electronic band gap and charge carrier mobility of the resulting organic semiconductors, which are essential parameters for device performance. chemimpex.com

Polymer Modification for Enhanced Material Properties

This compound is utilized in the chemical modification of polymers to improve their intrinsic characteristics. chemimpex.com It can be grafted onto polymer backbones or used as a monomer in polymerization reactions to create functional materials with enhanced thermal stability and electrical conductivity. chemimpex.com The reactive sites on the molecule allow for its integration into various polymer structures, thereby imparting new functionalities. A related strategy involves using derivatives like polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid as a scaffold for solid-phase synthesis, demonstrating the utility of this chemical framework in creating polymer-supported materials. nih.gov

Utilization in Dye and Pigment Production

The aromatic and reactive nature of this compound makes it an important intermediate in the synthesis of dyes and pigments. chemimpex.comguidechem.comarborpharmchem.com It serves as a precursor for various coloring agents, where its structure is modified to create chromophores, the parts of a molecule responsible for its color. The compound is related to azoic diazo components, indicating its role in the production of azo dyes, a large and commercially significant class of colorants. chemicalbook.com The synthesis typically involves the chemical transformation of the nitro group into an amino group, which can then be diazotized and coupled with other aromatic compounds to generate the extended conjugated systems characteristic of azo dyes.

Synthesis of Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. arborpharmchem.com One notable application is its use as a raw material in the synthesis of acridine derivatives. arborpharmchem.com For example, it can be converted to 6,9-Dichloro-2-methoxy-4-nitroacridine, a key precursor for other substituted acridines. arborpharmchem.com

Furthermore, the structure of this compound is amenable to synthetic routes that lead to other heterocyclic systems, such as benzimidazoles. A common strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions. For instance, the analogous compound 4-bromo-2-nitroaniline (B116644) is readily reduced to 4-bromo-1,2-benzenediamine, which is a direct precursor for the formation of the benzimidazole (B57391) ring system through condensation with carboxylic acids or their derivatives. google.com This established synthetic pathway highlights the potential of this compound to be transformed into key intermediates for a wide range of biologically and materially significant heterocyclic compounds.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5344-78-5 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₇H₆BrNO₃ | sigmaaldrich.comnih.gov |

| Molecular Weight | 232.03 g/mol | sigmaaldrich.com |

| Appearance | Pale yellow solid | guidechem.com |

| Melting Point | 32-34 °C | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 153-154 °C at 13 mmHg | chemicalbook.comsigmaaldrich.com |

| Synonym | 1-Bromo-4-methoxy-2-nitrobenzene |

Environmental and Analytical Research Perspectives on 4 Bromo 3 Nitroanisole

Environmental Degradation Studies

The environmental impact of nitroaromatic compounds like 4-bromo-3-nitroanisole is a critical area of study. The presence of the electron-withdrawing nitro group and the stable benzene (B151609) ring makes these compounds generally resistant to breakdown. asm.org

Nitroaromatic compounds are primarily synthetic, and their introduction into the biosphere has spurred the evolution of microbial degradation pathways. asm.org Microorganisms have developed remarkable strategies to utilize these compounds as sources of carbon, nitrogen, and energy. nih.gov The degradation of nitroaromatics can proceed through several key pathways, which generally involve modifying or removing the nitro group to make the aromatic ring more susceptible to cleavage.

Key Microbial Degradation Strategies for Nitroaromatics:

Reductive Pathways: The most common initial step involves the reduction of the nitro group (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups. While this can be a detoxification step, the resulting aromatic amines can sometimes be carcinogenic. asm.org

Oxidative Pathways: Some bacteria can initiate degradation by adding one or two hydroxyl groups to the aromatic ring using dioxygenase or monooxygenase enzymes. This hydroxylation destabilizes the ring and facilitates the removal of the nitro group as nitrite (B80452). This is often a key step toward complete mineralization of the compound. nih.govnih.gov

Replacement Reactions: In some cases, the nitro group can be replaced by a hydroxyl group in a reaction catalyzed by specific enzymes, leading to the formation of nitrophenols that can then enter established degradation pathways. nih.gov

Research has shown that bacteria, such as various species of Pseudomonas, Burkholderia, and Rhodococcus, are capable of mineralizing a range of nitroaromatic compounds. asm.orgnih.gov The specific pathway employed depends on the compound's structure and the microbial species involved.

Table 1: Major Bacterial Degradation Pathways for Nitroaromatic Compounds

| Pathway Type | Initial Reaction | Key Intermediates | Outcome | Reference |

|---|---|---|---|---|

| Reductive | Reduction of the nitro group | Nitrosoarenes, Hydroxylaminoarenes, Arylamines | Partial or complete degradation; potential formation of toxic amines | asm.org |

| Oxidative (Dioxygenase) | Hydroxylation of the aromatic ring | Nitrocatechols | Ring cleavage and mineralization; nitrite release | nih.govnih.gov |

| Replacement (Hydrolytic) | Substitution of the nitro group with a hydroxyl group | Nitrophenols | Detoxification and entry into further degradation pathways | nih.gov |

The persistence of nitroaromatic compounds in soil and groundwater has led to the development of various remediation technologies. nih.govnih.gov The choice of strategy is highly dependent on site-specific factors, including the type and concentration of contaminants, soil properties, and cost-effectiveness. nih.gov

Bioremediation: This approach uses microorganisms to break down contaminants. nih.gov

Composting: Contaminated soil is mixed with organic materials to stimulate microbial activity. This method is effective for soils with high levels of explosives like TNT. nih.gov

Bioreactors: Contaminated soil or water is treated in a controlled environment, which allows for optimization of conditions like nutrient levels and aeration. This can achieve faster degradation rates than composting but is often more expensive. nih.gov

Phytoremediation: This strategy uses plants to remove, contain, or degrade contaminants. It is a cost-effective option for large areas with low levels of contamination and can be used as a polishing step after other treatments. nih.gov

Chemical Remediation: These methods use chemical reactions to transform pollutants into less harmful substances.

Chemical Oxidation: Strong oxidizing agents, such as Fenton's reagent (hydrogen peroxide and iron salts) or permanganate, can be injected into the subsurface to destroy nitroaromatic compounds. Field tests have shown high removal efficiency for compounds like RDX and other nitroaromatics. mdpi.com

Table 2: Comparison of Remediation Strategies for Nitroaromatic Contamination

| Strategy | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Composting | Excavation and mixing with organic matter to enhance microbial degradation. | Effective for high concentrations, established technology. | Requires excavation, relatively slow process. | nih.gov |

| Bioreactors | Controlled, ex-situ treatment of contaminated soil or water. | Fast treatment time, high degree of control. | Labor-intensive, higher cost. | nih.gov |

| Phytoremediation | Use of plants to uptake and degrade contaminants. | Low cost, suitable for large areas with low contamination. | Long treatment time, depth limitations, contaminated biomass disposal. | nih.gov |

| Chemical Oxidation | In-situ injection of chemical oxidants to destroy pollutants. | Rapid and effective for a range of compounds. | Can be costly, potential for non-specific reactions. | mdpi.com |

Analytical Methodologies and Standards

Accurate detection and quantification of nitroaromatic compounds are essential for monitoring their presence in the environment and in industrial processes. This compound serves as a valuable tool in these analytical endeavors.

In analytical chemistry, a standard is a substance of high purity that can be used to calibrate instruments and quantify the amount of an analyte. This compound, available commercially in high purity (e.g., 96-97%), is well-suited for this role. thermofisher.comsigmaaldrich.comsigmaaldrich.com Its defined molecular structure and stable nature allow it to be used as a reference material in various analytical techniques.

It can be used to:

Develop and validate new analytical methods for other brominated or nitrated aromatic compounds.

Serve as an internal standard in chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), where a known amount is added to a sample to correct for variations in sample injection and analysis.

Act as a surrogate standard, which is added to a sample before extraction to monitor the efficiency of the sample preparation process.

The compound was also used in the synthesis of other molecules, such as 4-bromo-5-methoxyaniline and 2-(4-methoxy-2-nitrophenylsulfanyl)benzoic acid. sigmaaldrich.com In such synthetic processes, pure this compound can be used as a starting material and as a standard to track the reaction's progress and quantify the final product's yield.

Environmental and industrial samples are often complex matrices containing numerous compounds. Identifying and quantifying a specific nitroaromatic compound in such a mixture presents a significant analytical challenge. rsc.org The strong UV absorbance of nitroaromatic compounds makes them amenable to detection by HPLC-UV, but co-eluting substances can interfere with accurate quantification. rsc.org

The use of a well-characterized standard like this compound is crucial for overcoming these challenges. By establishing a calibration curve with the standard, analysts can determine the concentration of the target analyte even at low levels. In more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which offers higher selectivity, standards are indispensable for confirming the identity of a compound (by comparing retention times and mass spectra) and for accurate quantification. rsc.org The stability and known response factor of a standard like this compound allow for reliable quantification in complex samples, from contaminated soil extracts to industrial effluents. studiauniversitatis.ro

Structure Activity Relationship Sar Studies and Mechanistic Insights

Influence of Substituent Positioning on Reactivity and Functionality

The specific arrangement of substituents in 4-bromo-3-nitroanisole—with the nitro group positioned meta to the bromine atom—is a critical determinant of its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to proceed, the aromatic ring's electron density must be significantly reduced, a condition typically met by the presence of strong electron-withdrawing groups. libretexts.org

In the case of this compound, the powerful electron-withdrawing nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. However, the effectiveness of this activation is highly dependent on its position relative to the leaving group (the bromide ion). For activation to be maximal, the electron-withdrawing group must be positioned ortho or para to the leaving group. This geometry allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the nitro group through resonance, thus stabilizing the intermediate and facilitating the reaction. libretexts.org

Since the nitro group in this compound is in the meta position, it cannot directly stabilize the anionic intermediate through resonance. libretexts.orglibretexts.org Consequently, the ring is significantly less activated for nucleophilic substitution compared to its isomers where the nitro group is in an ortho or para position. The methoxy (B1213986) group, being electron-donating, further slightly deactivates the ring for nucleophilic attack. This unique electronic configuration makes the bromine atom on this compound relatively inert to typical SNAr conditions, requiring more forcing conditions for substitution to occur.

Mechanistic Pathways in Specific Research Applications

This compound serves as a valuable starting material in the synthesis of more complex molecules, largely due to the reactivity of its nitro group and its potential for halogen-based interactions. guidechem.comchemimpex.com

The bioreduction of nitroaromatic compounds is a key pathway for both their therapeutic action and their toxicity. researchgate.net This process is central to the mechanism of many nitroaromatic drugs. scielo.br The mechanism proceeds via enzymatic reduction of the nitro group, typically by nitroreductases. researchgate.net

Two main pathways are recognized:

One-Electron Reduction: This pathway leads to the formation of a nitro anion radical. In the presence of molecular oxygen, this radical can transfer its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion radical. This futile cycling generates significant oxidative stress, which can lead to cellular damage and death. scielo.br

Two-Electron Reduction: This pathway avoids the radical intermediate and directly reduces the nitro group to a nitroso derivative. This is then further reduced to a hydroxylamine (B1172632) intermediate. These hydroxylamine metabolites are highly reactive electrophiles that are often responsible for the mutagenic and cytotoxic effects of nitroaromatic compounds. scielo.br

While specific studies on this compound are not extensively detailed in the literature, it is understood to follow these general bioreduction mechanisms common to all nitroaromatic compounds.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site. mdpi.com This occurs due to an electron-deficient region on the halogen atom, known as a σ-hole, located opposite the covalent bond. mdpi.com

Comparative Research with Isomeric and Analogous Compounds

Comparing this compound with its isomers provides significant insight into how substituent placement governs chemical properties and reactivity.

The most striking difference between this compound and its isomer, 4-bromo-2-nitroanisole (B183251), lies in their susceptibility to nucleophilic aromatic substitution. In 4-bromo-2-nitroanisole, the nitro group is positioned ortho to the bromine atom. This arrangement provides optimal stabilization for the Meisenheimer complex formed during nucleophilic attack, as the negative charge can be delocalized directly onto the strongly electron-withdrawing nitro group through resonance. libretexts.org

As a result, 4-bromo-2-nitroanisole is highly reactive in SNAr reactions. In contrast, this compound, with its meta nitro group, lacks this direct resonance stabilization and is therefore substantially less reactive under the same conditions. libretexts.orglibretexts.org This dramatic difference in reactivity highlights the critical importance of substituent positioning in aromatic systems.

| Property | This compound | 4-Bromo-2-nitroanisole |

|---|---|---|

| CAS Number | 5344-78-5 sigmaaldrich.com | 33696-00-3 nih.gov |

| Molecular Formula | C₇H₆BrNO₃ sigmaaldrich.com | C₇H₆BrNO₃ nih.gov |

| Molecular Weight | 232.03 g/mol sigmaaldrich.com | 232.03 g/mol nih.gov |

| Appearance | Solid sigmaaldrich.com | Powder nih.gov |

| Melting Point | 32-34 °C sigmaaldrich.com | 85-100 °C nih.gov |

| Boiling Point | 153-154 °C at 13 mmHg sigmaaldrich.com | Not available |

| Reactivity in SNAr | Low (meta-nitro deactivation) libretexts.orglibretexts.org | High (ortho-nitro activation) libretexts.org |

The structure of this compound dictates the strategies used for synthesizing its derivatives. It is a versatile building block used in the preparation of various intermediates for pharmaceuticals and dyes. guidechem.comsigmaaldrich.comsigmaaldrich.com

| Reaction Type | Reactive Site | Structural Influence | Resulting Change in Functionality |

|---|---|---|---|

| Nitro Group Reduction | -NO₂ group | The nitro group is readily reduced to an amino group (-NH₂) using various reagents (e.g., Fe/HCl). | Converts a strong electron-withdrawing, meta-directing group into a strong electron-donating, ortho/para-directing group, fundamentally altering the ring's reactivity for subsequent electrophilic substitutions. numberanalytics.com |

| Nucleophilic Aromatic Substitution (SNAr) | -Br atom | The meta-position of the activating nitro group makes the bromine a poor leaving group under standard SNAr conditions, requiring more forcing conditions (higher temperatures, stronger nucleophiles). libretexts.orglibretexts.org | Allows for selective reactions. The nitro group can be modified first while leaving the bromine atom intact for later functionalization. |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | -Br atom | The C-Br bond can be activated by a metal catalyst (e.g., Palladium) to form new carbon-carbon or carbon-heteroatom bonds. | Provides a pathway to complex molecular scaffolds by replacing the bromine atom with a wide variety of organic substituents. |

Future Directions and Emerging Research Avenues for 4 Bromo 3 Nitroanisole

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of 4-Bromo-3-nitroanisole often involves multi-step processes that may utilize harsh reagents and produce significant waste. Future research is increasingly focused on developing novel and sustainable synthetic routes that are more environmentally benign and economically viable.

One promising area is the adoption of flow chemistry . This technology offers enhanced safety, better reaction control, and scalability for hazardous reactions like nitration. The use of microreactors can improve heat and mass transfer, leading to higher yields and selectivity while minimizing the formation of byproducts. The principles of flow chemistry, successfully applied to the nitration of other aromatic compounds, are a key avenue for the cleaner production of this compound.

Another critical research direction is the development of advanced catalytic systems . Traditional methods often rely on stoichiometric reagents, but the future lies in catalysis. For instance, iron-catalyzed reactions are gaining traction as a more sustainable alternative to precious metal catalysts for transformations involving nitroarenes. nih.gov Research into the use of earth-abundant metal catalysts, such as iron, for both the nitration and bromination steps could significantly reduce the environmental impact of synthesizing this compound. Furthermore, photocatalysis presents a green alternative for driving chemical reactions, and its application to the synthesis of nitroaromatic compounds is an active area of investigation.

The table below summarizes potential sustainable approaches for the synthesis of this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced safety, improved yield and selectivity, easy scalability. | Optimization of reactor design and reaction conditions for the continuous nitration and bromination of anisole (B1667542) derivatives. |

| Iron Catalysis | Use of an earth-abundant and non-toxic metal, cost-effective. | Development of efficient iron-based catalysts for regioselective nitration and bromination. |

| Photocatalysis | Utilization of light as a clean energy source, mild reaction conditions. | Design of suitable photocatalysts for the selective synthesis of this compound. |

Advanced Spectroscopic and Computational Approaches for Deeper Insights

To fully harness the potential of this compound, a profound understanding of its molecular structure and properties is essential. Advanced spectroscopic and computational methods are pivotal in providing these deeper insights.

A detailed study combining Fourier-transform infrared (FT-IR) , Fourier-transform Raman (FT-Raman) spectroscopy, and Density Functional Theory (DFT) calculations has already provided significant information on the vibrational spectra and optimized geometry of this compound. sigmaaldrich.com Future research will likely involve more sophisticated computational models to predict its reactivity, electronic properties, and to simulate its behavior in different chemical environments. These theoretical studies can guide the rational design of new synthetic pathways and novel derivatives.

Advanced techniques in Nuclear Magnetic Resonance (NMR) spectroscopy, such as 2D-NMR (COSY, HSQC, HMBC), will be instrumental in unambiguously elucidating the structure of new derivatives and for mechanistic studies of reactions involving this compound. Similarly, tandem mass spectrometry (MS/MS) can be employed for the detailed characterization of the compound and for identifying and quantifying impurities in synthetic batches, which is crucial for applications in pharmaceuticals and electronics.

| Analytical Technique | Insights Gained | Future Research Direction |

| DFT Calculations | Optimized molecular geometry, vibrational frequencies, electronic properties (HOMO-LUMO gap), and first-order hyperpolarizability. sigmaaldrich.com | More complex modeling to predict reaction mechanisms and design derivatives with tailored electronic properties. |

| 2D-NMR Spectroscopy | Unambiguous structural elucidation of derivatives and reaction intermediates. | In-depth mechanistic studies of novel synthetic reactions involving this compound. |

| Tandem Mass Spectrometry | Precise mass determination and fragmentation analysis for structural confirmation and impurity profiling. | Development of sensitive methods for trace analysis in complex matrices. |

Interdisciplinary Applications and Materials Innovation

The unique substitution pattern of this compound makes it a valuable intermediate for a range of interdisciplinary applications, particularly in materials science and medicinal chemistry. chemimpex.com

In the realm of organic electronics , this compound is a potential building block for the synthesis of organic semiconductors. chemimpex.com Its derivatives could be incorporated into materials for organic light-emitting diodes (OLEDs), leveraging their electronic properties to create efficient and durable devices. chemimpex.comnih.gov Future research will focus on synthesizing and characterizing novel materials derived from this compound and evaluating their performance in electronic devices.

In polymer chemistry , this compound can be used to modify existing polymers or as a monomer for the creation of new polymers with enhanced properties such as thermal stability and electrical conductivity. chemimpex.com This opens up possibilities for developing advanced materials for a variety of applications, from high-performance plastics to specialized coatings.

Design and Synthesis of New Derivatives with Enhanced Properties

A significant area of future research lies in the rational design and synthesis of new derivatives of this compound with enhanced biological or material properties. Its role as a key intermediate in the synthesis of biologically active compounds is well-established. chemimpex.com

For instance, research has shown that novel 4-substituted-3-nitrobenzamide derivatives, which can be synthesized from this compound, exhibit potent anti-tumor activity. nih.gov A preliminary structure-activity relationship (SAR) study of these compounds indicated that the nature of the substituent at the 4-position significantly influences their biological activity. nih.gov Future work will involve a more extensive exploration of the chemical space around the this compound scaffold to develop new drug candidates with improved efficacy and selectivity. This includes the potential development of kinase inhibitors and antimicrobial agents. nih.govmdpi.com

The design of these new derivatives will be heavily reliant on the computational methods discussed previously to predict their properties before their synthesis, thus accelerating the discovery process.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.